molecular formula C20H18BrN5O B14933137 3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

Cat. No.: B14933137
M. Wt: 424.3 g/mol
InChI Key: AQNVGHPQGGTMQA-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromo-substituted indole ring and a triazole moiety, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.

    Triazole Formation: The triazole moiety is introduced through a cyclization reaction involving an azide and an alkyne, often catalyzed by copper (CuAAC reaction).

    Amide Bond Formation: The final step involves coupling the bromo-indole and triazole intermediates with a suitable carboxylic acid derivative to form the amide bond under peptide coupling conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce the carbonyl group to an alcohol.

    Substitution: The bromo substituent can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols, forming new C-N or C-S bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions, especially those involving indole and triazole derivatives.

    Chemical Biology: The compound serves as a tool for chemical biology studies, including the investigation of enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole moieties play crucial roles in binding to these targets, often through hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways and biological processes.

Comparison with Similar Compounds

Similar compounds to 3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide include other indole and triazole derivatives, such as:

    3-(1H-indol-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide: Lacks the bromo substituent, which may affect its binding affinity and biological activity.

    3-(4-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide: Contains a chloro substituent instead of bromo, potentially altering its reactivity and pharmacokinetic properties.

    3-(4-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide: Features a fluoro substituent, which may influence its electronic properties and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H18BrN5O

Molecular Weight

424.3 g/mol

IUPAC Name

3-(4-bromoindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C20H18BrN5O/c21-18-2-1-3-19-17(18)8-10-25(19)11-9-20(27)24-16-6-4-15(5-7-16)12-26-14-22-13-23-26/h1-8,10,13-14H,9,11-12H2,(H,24,27)

InChI Key

AQNVGHPQGGTMQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C(=C1)Br

Origin of Product

United States

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